molecular formula C20H20N2O2 B2634057 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether CAS No. 122456-44-4

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether

Cat. No. B2634057
M. Wt: 320.392
InChI Key: ZVCLXPNROWCWPR-UHFFFAOYSA-N
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Patent
US05051508

Procedure details

2-Methyl-3-(2-chloroethyl)-4-chloro-8-methoxyquinoline (2.70 g, 10 mmol) and 2-methoxyaniline hydrochloride (1.60 g, 10 mmol) in 1-butanol (40 ml) were heated at reflux for 6 hours then the solvent evaporated, the crude product taken up in dichloromethane, washed with aqueous sodium bicarbonate, dried and evaporated. Trituration with ether and recrystallisation from aqueous methanol gave 1-(2-methoxyphenyl)-4-methyl-6-methoxy-2,3-dihydropyrrolo[3,2-c]quinoline (0.62 g, 19%), m.p. 168°-169°.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([CH2:12][CH2:13]Cl)=[C:10](Cl)[C:9]2[C:4](=[C:5]([O:16][CH3:17])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl.[CH3:19][O:20][C:21]1[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=1[NH2:23]>C(O)CCC>[CH3:19][O:20][C:21]1[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=1[N:23]1[C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([O:16][CH3:17])[C:4]=3[N:3]=[C:2]([CH3:1])[C:11]=2[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C(=C1CCCl)Cl)OC
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl.COC1=C(N)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Trituration with ether and recrystallisation from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCC=2C(=NC=3C(=CC=CC3C21)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.